molecular formula C13H18N4O2 B11545746 1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine

1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine

Cat. No.: B11545746
M. Wt: 262.31 g/mol
InChI Key: RVDLGXRGJYNQKX-XNTDXEJSSA-N
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Description

1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and a methylhydrazinylidene moiety

Preparation Methods

The synthesis of 1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the hydrazone linkage through the reaction of the nitroaromatic compound with methylhydrazine under controlled conditions. The final step involves the cyclization to form the piperidine ring, often using a cyclization agent such as phosphorus oxychloride or a similar reagent.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The hydrazone linkage can be reduced to a hydrazine derivative using mild reducing agents.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and halogenating agents like bromine or chlorine. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Scientific Research Applications

1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone linkage may interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine include other hydrazone derivatives and nitroaromatic compounds. For example:

    1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-chlorophenyl}piperidine: This compound has a similar structure but with a chlorine substituent instead of a nitro group, which can alter its reactivity and biological activity.

    1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-methoxyphenyl}piperidine: The methoxy group can influence the compound’s electronic properties and its interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]methanamine

InChI

InChI=1S/C13H18N4O2/c1-14-15-10-11-9-12(17(18)19)5-6-13(11)16-7-3-2-4-8-16/h5-6,9-10,14H,2-4,7-8H2,1H3/b15-10+

InChI Key

RVDLGXRGJYNQKX-XNTDXEJSSA-N

Isomeric SMILES

CN/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2

Canonical SMILES

CNN=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2

Origin of Product

United States

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